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molecular formula C15H29N3O3 B8431406 PetOx

PetOx

Cat. No. B8431406
M. Wt: 299.41 g/mol
InChI Key: DCEZWUKWXDLIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907047B2

Procedure details

Loading amount: acetonitrile (36 mL), methyl p-tosylate (0.3 mmol, 0.045 mL), EtOx (96 mmol, 9.7 mL), Yield: 7 g, Degree of polymerization (DP)=302, Polydispersity index (PDI: Mw/Mn)=1.1)
Quantity
0.045 mL
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6]C(S(OC)(=O)=O)=CC=1.CCO/C=[C:17]1\[C:18]([O:20][C:21]([C:23]2[CH:28]=CC=CC=2)=[N:22]\1)=O>C(#N)C>[CH3:28][CH2:23][CH:21]1[O:20][CH2:18][CH2:17][N:22]1[C:2]1([CH2:7][CH3:6])[O:20][CH2:18][CH2:17][N:22]1[C:21]1([CH2:23][CH3:28])[O:20][CH2:18][CH2:17][NH:22]1

Inputs

Step One
Name
Quantity
0.045 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC
Name
Quantity
9.7 mL
Type
reactant
Smiles
CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCC1N(CCO1)C2(N(CCO2)C3(NCCO3)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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